Cas no 1082503-79-4 (1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1H-Pyrazole, 1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- AK-38173
- ANW-59743
- CTK8B8239
- KB-12468
- PubChem18597
- QC-11026
- RP28894
- 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester
- 1654AA
- AB0047135
- 1H-Pyrazole,1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetram
- (1-Ethy
- 1-ethyl-3,5-dimethyl-4-(tetr
- 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester
- SY240388
- 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester
- 1-ethyl-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- SB30518
- Z1336745239
- MFCD16659792
- (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid pinacol ester
- J-504604
- DA-15790
- SCHEMBL14868191
- CS-0152016
- 1082503-79-4
- AKOS016003819
- F11596
- DS-13597
- EN300-834044
- DTXSID70702443
-
- MDL: MFCD16659792
- インチ: 1S/C13H23BN2O2/c1-8-16-10(3)11(9(2)15-16)14-17-12(4,5)13(6,7)18-14/h8H2,1-7H3
- InChIKey: WCVMGDHLFGKAEC-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C(C([H])([H])[H])=NN(C([H])([H])C([H])([H])[H])C=2C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 249.18899
- どういたいしつりょう: 250.1852581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3
じっけんとくせい
- PSA: 36.28
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole セキュリティ情報
- 危害声明: H302-H315-H319-H335
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133770-250mg |
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1082503-79-4 | 95%+ | 250mg |
$*** | 2023-04-03 | |
Enamine | EN300-834044-5.0g |
1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1082503-79-4 | 95.0% | 5.0g |
$652.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1007902-500mg |
3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester |
1082503-79-4 | 95% | 500mg |
$610 | 2024-07-28 | |
Enamine | EN300-834044-0.05g |
1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1082503-79-4 | 95.0% | 0.05g |
$38.0 | 2025-02-21 | |
Ambeed | A269240-1g |
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1082503-79-4 | 95% | 1g |
$270.0 | 2024-04-26 | |
eNovation Chemicals LLC | Y1007902-100mg |
3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester |
1082503-79-4 | 95% | 100mg |
$255 | 2024-07-28 | |
eNovation Chemicals LLC | Y1000714-5g |
1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
1082503-79-4 | 95% | 5g |
$1900 | 2024-08-02 | |
Chemenu | CM133770-100mg |
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1082503-79-4 | 95+% | 100mg |
$109 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MA107-200mg |
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1082503-79-4 | 95+% | 200mg |
1221.0CNY | 2021-07-12 | |
Ambeed | A269240-100mg |
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1082503-79-4 | 95% | 100mg |
$61.0 | 2024-04-26 |
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleに関する追加情報
1-Ethyl-3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrazole: A Comprehensive Overview
The compound 1-Ethyl-3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrazole (CAS No. 1082503-79-4) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrazoles substituted with a dioxaborolane moiety and ethyl groups. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the dioxaborolane group introduces unique electronic and structural properties to the molecule.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and materials science. The dioxaborolane group in this compound is particularly interesting due to its ability to act as a boron-based functional group. Boron-containing compounds are known for their versatility in organic synthesis and their applications in areas such as catalysis and boron neutron capture therapy (BNCT). The combination of pyrazole and dioxaborolane groups in this molecule makes it a promising candidate for exploring new chemical reactions and applications.
The synthesis of 1-Ethyl-3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrazole involves a multi-step process that typically includes the preparation of the pyrazole core followed by substitution reactions to introduce the dioxaborolane group. Researchers have explored various methods to optimize the synthesis of this compound, focusing on improving yield and purity while minimizing the use of hazardous reagents.
One of the most exciting aspects of this compound is its potential application in drug development. Pyrazoles are known for their ability to act as scaffolds for bioactive molecules due to their structural diversity and ability to form hydrogen bonds. The presence of the dioxaborolane group adds another layer of functionality by introducing boron atoms into the structure. Boron-containing drugs are gaining attention due to their potential in treating diseases such as cancer and bacterial infections.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The combination of pyrazole and dioxaborolane groups makes it an excellent candidate for exploring new materials with unique electronic properties. For instance, researchers have investigated its use as a precursor for synthesizing boron-doped carbon materials or as a building block for constructing functional polymers.
Recent advancements in computational chemistry have also provided deeper insights into the properties of 1-Ethyl-3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrazole. Density functional theory (DFT) calculations have been used to study its electronic structure and reactivity patterns. These studies have revealed that the molecule exhibits a high degree of conjugation within the pyrazole ring and that the dioxaborolane group significantly influences its electronic properties.
The versatility of this compound is further demonstrated by its potential use in catalysis. Boron-containing catalysts are highly sought after due to their ability to activate challenging chemical transformations under mild conditions. The presence of both pyrazole and dioxaborolane groups in this molecule makes it an attractive candidate for developing new catalysts for organic synthesis.
In conclusion, 1-Ethyl-3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,,Dioxborolan - 2 - Yl) - 1H - Pyrazole (CAS No. 1082503 - 79 - 4) is a multifaceted compound with significant potential across various fields. Its unique combination of pyrazole and dioxborolane groups offers opportunities for exploring new chemical reactions , drug development , materials science , and catalysis . As research continues , this compound is likely to reveal even more exciting applications , making it an important focus area for future studies.
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